molecular formula C15H16N2O2 B7457978 N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide

Cat. No. B7457978
M. Wt: 256.30 g/mol
InChI Key: FBIGAFHCLLXUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide, also known as MMPC, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves its ability to modulate specific enzymes and signaling pathways involved in various cellular processes. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these enzymes, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against oxidative stress, improve mitochondrial function, and promote autophagy. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide also exhibits a range of therapeutic effects, making it a versatile compound for studying various cellular processes. However, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. One area of research is the development of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the effects of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide on specific cellular pathways and processes. Additionally, the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide in other areas, such as metabolic disorders and cardiovascular diseases, warrant further investigation.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with acetyl chloride to form N-acetyl-2-methoxy-5-methylphenylamine. This intermediate is then reacted with 3-methylpyridine-2-carboxylic acid to form N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. The purity of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can be improved by recrystallization from ethanol.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. Additionally, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-4-7-14(19-3)13(8-10)17-15(18)12-6-5-11(2)16-9-12/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIGAFHCLLXUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide

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